N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline
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Overview
Description
N-[4-(benzyloxy)benzylidene]-2,5-dimethylaniline is an organic compound with the molecular formula C22H21NO It is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further connected to a dimethylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)benzylidene]-2,5-dimethylaniline typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 2,5-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction mixture is stirred until the formation of the desired product is complete, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-[4-(benzyloxy)benzylidene]-2,5-dimethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the integration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)benzylidene]-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce benzylated compounds .
Scientific Research Applications
N-[4-(benzyloxy)benzylidene]-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(benzyloxy)benzylidene]-2,5-dimethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)benzylidene]-4-fluoroaniline
- N-[4-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide
- N-[4-(benzyloxy)benzylidene]-2,4-dihydroxybenzohydrazide
Uniqueness
N-[4-(benzyloxy)benzylidene]-2,5-dimethylaniline is unique due to its specific structural features, such as the presence of both benzyloxy and dimethylaniline moieties. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H21NO |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H21NO/c1-17-8-9-18(2)22(14-17)23-15-19-10-12-21(13-11-19)24-16-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3 |
InChI Key |
OIHVECPWTXZRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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